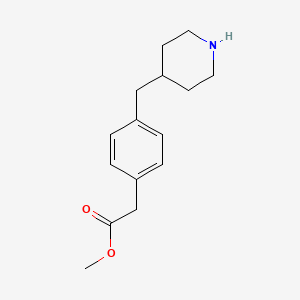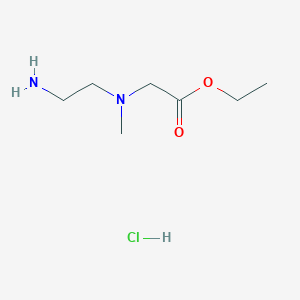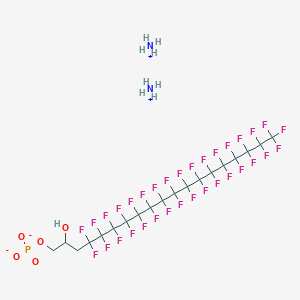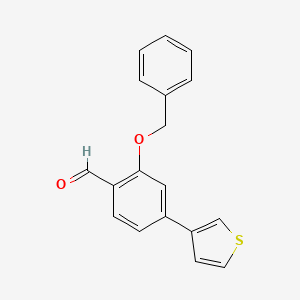![molecular formula C7H12ClN5 B12841032 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride](/img/structure/B12841032.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing nitrogen atoms, making it a versatile scaffold for drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride can be achieved through various methods. One common approach involves the rhodium-catalyzed asymmetric reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines. This method provides chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivities of up to 98% .
Another method involves the iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines. This approach uses substrate activation strategies to achieve high enantioselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned catalytic methods. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. For example, as a BTK inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting the signaling pathways involved in certain diseases . This interaction is facilitated by the compound’s unique structure, which allows it to fit precisely into the enzyme’s active site.
Comparison with Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: Another BTK inhibitor with a similar core structure.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: Used in medicinal chemistry for its biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological properties and make it a valuable compound for research and development.
Properties
Molecular Formula |
C7H12ClN5 |
|---|---|
Molecular Weight |
201.66 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H11N5.ClH/c8-6(9)5-4-11-12-3-1-2-10-7(5)12;/h4,10H,1-3H2,(H3,8,9);1H |
InChI Key |
MUZSCJNRPRXGPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NN2C1)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]](/img/structure/B12840958.png)
![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)

![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)


![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)






